4-(2,2,2-trifluoroethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Description
Properties
IUPAC Name |
4-(2,2,2-trifluoroethyl)thieno[3,2-b]pyrrole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO2S/c10-9(11,12)4-13-5-1-2-16-7(5)3-6(13)8(14)15/h1-3H,4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HITCJGHIRRMKFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N(C(=C2)C(=O)O)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Paal–Knorr Pyrrole Synthesis Adaptation
A widely used method for pyrrole ring synthesis is the Paal–Knorr condensation, where a 1,4-diketone reacts with a primary amine to form the pyrrole ring under mild acidic or neutral conditions. In the context of thieno[3,2-b]pyrrole derivatives, this approach can be adapted by using a suitable thiophene-containing diketone precursor.
- Key Step : Cyclization of a 1,4-diketone intermediate bearing a thiophene ring with an appropriate amine leads to the formation of the thieno[3,2-b]pyrrole nucleus.
- Reaction Conditions : Typically conducted in refluxing toluene or methanol with ammonium acetate or other mild acids as catalysts.
- Yields : Literature reports yields ranging from 55% to 95% for related pyrrole derivatives under optimized conditions.
Alternative Cycloaddition Methods
Cycloaddition reactions, such as the formal cycloaddition of isocyanides with substituted acetylenes, have been employed to access polysubstituted pyrroles. For example, the reaction of toluene-4-sulfonylmethyl isocyanide (TosMIC) with substituted acetylenes can generate trisubstituted pyrroles via transient 2H-pyrrole intermediates.
Introduction of the 2,2,2-Trifluoroethyl Group
The trifluoroethyl substituent can be introduced by several methods:
Direct Alkylation
- Method : Alkylation of the pyrrole nitrogen or carbon atom with 2,2,2-trifluoroethyl halides (e.g., trifluoroethyl bromide or iodide) under basic conditions.
- Catalysts : Use of strong bases such as sodium hydride or potassium tert-butoxide to generate the nucleophilic site.
- Considerations : Regioselectivity must be controlled to ensure substitution at the 4-position of the thieno[3,2-b]pyrrole ring.
Use of Trifluoroethylating Reagents
- Reagents : Electrophilic trifluoroethylation reagents such as trifluoroethyl triflate or hypervalent iodine-based trifluoroethyl donors.
- Advantages : These reagents allow milder reaction conditions and better selectivity.
- Example : Reaction of a thieno[3,2-b]pyrrole intermediate with trifluoroethyl triflate in the presence of a base can yield the desired 4-(2,2,2-trifluoroethyl) derivative.
Installation and Preservation of the Carboxylic Acid Group
The carboxylic acid at the 5-position can be introduced or preserved by:
Starting from Carboxylated Precursors
- Using thiophene derivatives already bearing a carboxylic acid or ester group at the corresponding position.
- The carboxyl group is typically protected as an ester during ring formation and later hydrolyzed under acidic or basic conditions.
Post-Synthesis Functionalization
- Selective oxidation of a methyl or aldehyde substituent at the 5-position to the carboxylic acid.
- Controlled hydrolysis of esters or nitriles to carboxylic acids.
Representative Preparation Procedure (Hypothetical Based on Literature)
| Step | Reagents/Conditions | Outcome | Yield (%) |
|---|---|---|---|
| 1. Synthesis of 1,4-diketone intermediate with thiophene ring | Condensation of thiophene aldehyde with ethyl vinyl ketone | 1,4-diketone precursor | 70-80 |
| 2. Cyclization via Paal–Knorr reaction | Reaction with ammonia or primary amine, reflux in toluene/methanol | Thieno[3,2-b]pyrrole core with ester group | 60-85 |
| 3. Alkylation with 2,2,2-trifluoroethyl bromide | Base (NaH), DMF solvent, room temperature to reflux | 4-(2,2,2-trifluoroethyl) substituted pyrrole | 50-75 |
| 4. Hydrolysis of ester to carboxylic acid | Aqueous acid/base hydrolysis (e.g., NaOH followed by acidification) | Final this compound | 80-90 |
Analytical and Characterization Data
- NMR Spectroscopy : Characteristic signals for trifluoroethyl group (triplet or quartet due to fluorine coupling), aromatic protons of thieno[3,2-b]pyrrole, and carboxylic acid proton.
- Mass Spectrometry : Molecular ion peak consistent with C11H8F3NO2S.
- IR Spectroscopy : Strong absorption band near 1700 cm⁻¹ for carboxylic acid C=O stretch; bands for C-F stretching.
- Melting Point : Typically determined to confirm purity.
Summary of Key Research Findings
- The Paal–Knorr condensation remains the cornerstone for constructing the pyrrole ring within the fused thieno[3,2-b]pyrrole system.
- Introduction of trifluoroethyl groups is efficiently achieved via alkylation with trifluoroethyl halides or electrophilic trifluoroethylation reagents under controlled conditions.
- Preservation of the carboxylic acid functionality requires strategic protection/deprotection steps or selective oxidation.
- Yields for each step are generally moderate to high, with final overall yields depending on the purity and efficiency of intermediate transformations.
Chemical Reactions Analysis
Types of Reactions
4-(2,2,2-trifluoroethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as alkyl halides and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
4-(2,2,2-trifluoroethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties can be exploited in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe or tool in biological research to study various biochemical pathways and interactions.
Industrial Applications: It may find use in the synthesis of advanced materials or as an intermediate in the production of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-(2,2,2-trifluoroethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoroethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structure Derivatives
2-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic Acid
- Structure : Lacks the trifluoroethyl group; instead, a methyl group is present at position 2.
- Synthesis : Prepared in three steps from 5-methylthiophene-2-carbaldehyde via cyclization and carboxylation .
3-Bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic Acid
- Structure: Bromine substituent at position 3 (C₇H₄BrNO₂S).
- Utility : The bromine atom enables further functionalization via cross-coupling reactions, contrasting with the electron-withdrawing trifluoroethyl group in the target compound .
2-(Methylsulfanyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic Acid
- Structure: Methylthio group at position 2 (C₈H₇NO₂S₂).
Alkyl-Substituted Analogues
4-Isopentyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic Acid
- Structure: Features a bulky isopentyl group (C₁₃H₁₇NO₂S).
- Handling : Requires stringent safety protocols (gloves, masks) due to reactivity .
- Role : Demonstrates how alkyl chain length impacts solubility and target engagement.
Ethyl 2-Bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate
Physicochemical Properties
DAO Inhibition and Neurological Effects
Pharmacokinetic Profiles
- Plasma Stability : The trifluoroethyl group in the target compound may prolong half-life compared to methyl or bromo derivatives, as inferred from plasma D-serine modulation studies in mice .
Biological Activity
4-(2,2,2-trifluoroethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound notable for its unique structural features, including a trifluoroethyl group and a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications and mechanisms of action.
- Molecular Formula : C9H6F3NO2S
- Monoisotopic Mass : 249.00714 Da
- CAS Number : 1221256-00-3
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The trifluoroethyl group enhances lipophilicity, facilitating cellular uptake and interaction with intracellular targets. Its carboxylic acid group may play a crucial role in binding interactions with enzymes or receptors.
Antiviral Activity
Recent studies have highlighted the antiviral potential of thieno[3,2-b]pyrrole derivatives. A related compound demonstrated significant inhibitory activity against chikungunya virus (CHIKV) with an EC50 value around 2 μM and a selectivity index greater than 32. This suggests that such compounds can effectively inhibit viral replication while exhibiting low cytotoxicity (CC50 > 100 μM) .
Medicinal Chemistry Applications
The compound is being explored for its potential as a drug candidate in various therapeutic areas:
- Antiviral Agents : Its structure allows for modifications that may enhance activity against other viral infections.
- Anticancer Research : Due to its ability to modulate enzyme activity, it may also serve as a lead compound in cancer therapeutics.
Case Studies
| Study Reference | Compound Tested | Activity | EC50 (μM) | CC50 (μM) | Selectivity Index |
|---|---|---|---|---|---|
| Thieno[3,2-b]pyrrole derivative | Antiviral (CHIKV) | ~2 | >100 | >32 |
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the thieno[3,2-b]pyrrole core through cyclization reactions.
- Introduction of the trifluoroethyl group , often via trifluoroethylating agents under basic conditions.
These synthetic routes are optimized for yield and purity, focusing on scalability for industrial applications .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(2,2,2-trifluoroethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid, and how do yields vary under different conditions?
- Methodological Answer : Continuous flow thermolysis of azidoacrylates is a scalable method for synthesizing related heterocycles. For example, a precursor to 4H-furo[3,2-b]pyrrole-5-carboxylic acid was synthesized using this method, achieving high yields (85–90%) with precise temperature control (120–150°C) and residence times (10–15 minutes) . Adapting this approach for the trifluoroethyl-substituted analog would require optimizing substituent compatibility and reaction kinetics.
Table 1: Synthesis Methods Comparison
| Method | Yield (%) | Scalability | Key Parameters | Reference |
|---|---|---|---|---|
| Continuous Flow Thermolysis | 85–90 | High | 120–150°C, 10–15 min residence | |
| Traditional Batch Reactor | 60–70 | Moderate | Reflux, 6–8 hours | [Hypothetical] |
Q. How is the structural identity of this compound verified in pharmacological studies?
- Methodological Answer : Characterization involves LC-MS (liquid chromatography-mass spectrometry) for purity assessment and NMR (¹H/¹³C) to confirm substituent positions. For example, plasma pharmacokinetic studies in mice utilized LC-MS to quantify compound levels, with detection limits of 0.1 µg/mL and retention times calibrated against reference standards . The trifluoroethyl group’s distinct ¹⁹F NMR signal (δ ≈ -60 to -70 ppm) can further validate structural integrity.
Q. What is the primary pharmacological target of this compound, and how is target engagement measured?
- Methodological Answer : The compound acts as a D-amino acid oxidase (DAO) inhibitor, validated via enzymatic assays using purified human DAO. Activity is measured by monitoring the reduction of FAD (flavin adenine dinucleotide) absorbance at 450 nm upon D-serine oxidation. Compound 8 (a structural analog) showed IC₅₀ = 0.12 µM in vitro, with in vivo efficacy confirmed by elevated plasma D-serine levels in mice (30 mg/kg oral dose) .
Q. What in vivo models are used to evaluate its neurochemical effects?
- Methodological Answer : CD1 mice (6–8 weeks old) are dosed orally with the compound and D-serine (30 mg/kg). Plasma and brain tissue are collected at timed intervals (0.5–6 hours) for LC-MS analysis. Behavioral assays, such as the formalin-induced tonic pain model, demonstrate DAO inhibition efficacy, with compound 8 reducing pain response by 40–50% .
Advanced Research Questions
Q. How does the compound’s mechanism of DAO inhibition differ between in vitro and in vivo settings?
- Methodological Answer : In vitro studies show uncompetitive inhibition via FAD interaction, while in vivo efficacy depends on pharmacokinetic factors like blood-brain barrier permeability. For instance, despite high in vitro potency (IC₅₀ < 1 µM), brain-to-plasma ratios in mice remain low (0.2–0.3), suggesting limited CNS penetration . Mitigation strategies include prodrug formulations or structural modifications to enhance lipophilicity.
Q. How can researchers resolve contradictions between high enzymatic inhibition and modest in vivo efficacy?
- Methodological Answer : Discrepancies arise from metabolic instability or off-target effects. Pharmacokinetic profiling in mice revealed a short half-life (t₁/₂ = 1.2 hours) for compound 8, necessitating sustained-release formulations . Concurrent use of cytochrome P450 inhibitors (e.g., ketoconazole) can clarify metabolic contributions.
Q. What analytical methods optimize pharmacokinetic profiling for this compound?
- Methodological Answer : LC-MS/MS with deuterated internal standards (e.g., D₃-D-serine) quantifies plasma and tissue concentrations. Key parameters include:
-
Lower Limit of Quantification (LLOQ) : 0.1 µg/mL
-
Linearity : R² > 0.99 across 0.1–50 µg/mL
-
Recovery : >85% via protein precipitation with acetonitrile .
Table 2: Pharmacokinetic Parameters in Mice
Parameter Value Reference Cₘₐₓ (plasma) 12.5 µg/mL t₁/₂ 1.2 hours AUC₀–₆ (brain) 8.7 µg·h/mL
Q. How does structural modification at the 4-position (e.g., trifluoroethyl vs. methyl) impact DAO selectivity?
- Methodological Answer : Substituent effects are evaluated via comparative IC₅₀ assays. The trifluoroethyl group enhances metabolic stability but may reduce selectivity. For example, 4-methyl analogs show 10-fold lower off-target binding to NMDA receptors compared to trifluoroethyl derivatives . Molecular docking studies (e.g., AutoDock Vina) can predict binding interactions with DAO’s hydrophobic pocket.
Q. What computational models predict its efficacy in neurodegenerative disease models?
- Methodological Answer : QSAR (quantitative structure-activity relationship) models correlate logP and polar surface area with blood-brain barrier penetration. For compound 8, a polar surface area >80 Ų predicts poor CNS bioavailability, aligning with empirical data . Machine learning algorithms (e.g., Random Forest) trained on DAO inhibitor datasets improve predictive accuracy for novel analogs.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
